

Application Notes and Protocols for Phenol-Based RNA Isolation from Mammalian Cells

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Compound of Interest

Compound Name: Phenol

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Introduction

The isolation of high-quality RNA is a critical first step for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. **Phenol**-based methods, particularly those utilizing a monophasic solution of **phenol** and guanidine isothiocyanate, remain a gold standard for RNA isolation from mammalian cells. This method effectively lyses cells, denatures proteins, and inactivates RNases, ensuring the recovery of intact total RNA.

This document provides a detailed protocol for the isolation of total RNA from cultured mammalian cells using a **phenol**-based reagent (e.g., TRIzol®). It includes expected quantitative outcomes for RNA yield and purity, a step-by-step experimental procedure, and a visual representation of the workflow.

Principle of the Method

Phenol-chloroform extraction relies on the differential partitioning of macromolecules between an aqueous and an organic phase.[1] The process begins with the homogenization of mammalian cells in a monophasic solution containing **phenol** and guanidine isothiocyanate. Guanidine isothiocyanate is a potent chaotropic agent that denatures proteins, including RNases, thereby preserving RNA integrity.[2]

Upon the addition of chloroform and subsequent centrifugation, the mixture separates into three distinct phases: a lower red organic phase containing proteins and lipids, a milky interphase containing DNA, and an upper colorless aqueous phase containing the total RNA. The RNA is then precipitated from the aqueous phase using isopropanol, washed with ethanol to remove residual salts and impurities, and finally resuspended in an RNase-free solution. The acidic nature of the **phenol** solution is crucial for retaining RNA in the aqueous phase while partitioning DNA to the organic phase and interphase.

Quantitative Data Presentation

The yield and quality of isolated RNA can vary depending on the cell type, cell number, and the specific protocol used. The following tables summarize representative quantitative data from studies utilizing **phenol**-based RNA isolation methods from various mammalian cell lines.

Table 1: Expected RNA Yield from Mammalian Cells

Cell Line	Starting Cell Number	Method	Average RNA Yield (µg)	Reference
CHO-K1	1 x 10 ⁶	RNeasy Mini Kit (Qiagen)	3.16 ± 0.33	[3][4]
CHO-K1	1 x 10 ⁶	Total RNA Purification Kit (Norgen)	1.77 ± 0.24	[3][4]
Human Mesenchymal Stem Cells	Not Specified	Maxwell® 16 Cell LEV RNA Kit	Not Specified	[5]
Mouse Liver	10 mg	TRIzol® Reagent	62	[5]

Note: Specific yield data for HeLa, HEK293, and Jurkat cells using a direct **phenol**-chloroform comparison was not readily available in the searched literature. The provided data offers a general expectation of RNA yield from mammalian cells.

Table 2: RNA Quality Assessment

Parameter	Acceptable Range	Interpretation
A260/A280 Ratio	1.8 - 2.2	Indicates purity from protein contamination. Ratios below 1.8 suggest protein contamination.
A260/A230 Ratio	> 1.8	Indicates purity from organic contaminants like phenol, guanidine salts, and carbohydrates. Lower ratios suggest contamination.
RNA Integrity Number (RIN)	≥ 7	A score from 1 (degraded) to 10 (intact). A RIN of 7 or higher is generally recommended for downstream applications like NGS and microarrays. For RT-qPCR, a RIN of >5 may be acceptable. [6]

Table 3: Representative RNA Purity and Integrity Data

Cell Line	Method	A260/A280 Ratio	A260/A230 Ratio	RIN	Reference
U87-MG	GITC-T Method	2.03 ± 0.012	2.17 ± 0.031	> 9	[7]
U87-MG	TRizol® Method	2.013 ± 0.041	2.11 ± 0.062	~8	[7]
HeLa S3	GITC-T Method	~2.0	~2.1	High	[7]
HeLa S3	TRizol® Method	~2.0	~2.0	High	[7]
Jurkat	TRizol® Reagent	Not Specified	Not Specified	> 8 (good integrity)	[8]

Experimental Protocol: RNA Isolation from Cultured Mammalian Cells

This protocol is designed for isolating total RNA from mammalian cells grown in monolayer or suspension culture.

Reagents and Materials

- **Phenol**-based lysis reagent (e.g., TRIzol®, RNAzol®)
- Chloroform
- Isopropanol, molecular biology grade
- Ethanol (75%), prepared with RNase-free water
- RNase-free water or 0.5% SDS solution
- Sterile, RNase-free microcentrifuge tubes (1.5 mL)
- Sterile, RNase-free pipette tips
- Micropipettes
- Microcentrifuge (capable of 12,000 x g and 4°C)
- Vortex mixer
- (Optional) Cell scraper for adherent cells

Step-by-Step Methodology

1. Cell Lysis and Homogenization

- For Adherent Cells:
 - Aspirate the cell culture medium completely.
 - Add 1 mL of **phenol**-based lysis reagent directly to the culture dish (for a 35-60 mm dish).

- Scrape the cells using a cell scraper and pipette the lysate up and down several times to ensure complete lysis.[\[9\]](#)
- Transfer the lysate to a 1.5 mL microcentrifuge tube.
- For Suspension Cells:
 - Pellet the cells by centrifugation.
 - Aspirate the supernatant completely.
 - Add 1 mL of **phenol**-based lysis reagent to the cell pellet (for $5-10 \times 10^6$ cells).
 - Lyse the cells by repetitive pipetting.

2. Phase Separation

- Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[\[10\]](#)
- Add 0.2 mL of chloroform per 1 mL of lysis reagent used.[\[10\]](#)
- Cap the tube securely and vortex vigorously for 15 seconds.
- Incubate at room temperature for 2-3 minutes.[\[10\]](#)
- Centrifuge the sample at $12,000 \times g$ for 15 minutes at 4°C .[\[10\]](#) The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

3. RNA Precipitation

- Carefully transfer the upper aqueous phase to a fresh, sterile 1.5 mL microcentrifuge tube. Be cautious not to disturb the interphase.
- Add 0.5 mL of isopropanol per 1 mL of lysis reagent originally used.[\[10\]](#)
- Mix gently by inverting the tube several times.

- Incubate at room temperature for 10 minutes.[\[10\]](#)
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like or white pellet at the bottom of the tube.[\[10\]](#)

4. RNA Wash

- Carefully decant the supernatant without disturbing the RNA pellet.
- Add 1 mL of 75% ethanol (in RNase-free water) per 1 mL of lysis reagent used.[\[10\]](#)
- Gently vortex or flick the tube to dislodge the pellet.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.[\[10\]](#)
- Carefully decant the ethanol. A brief second wash can improve purity.
- Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease solubility.

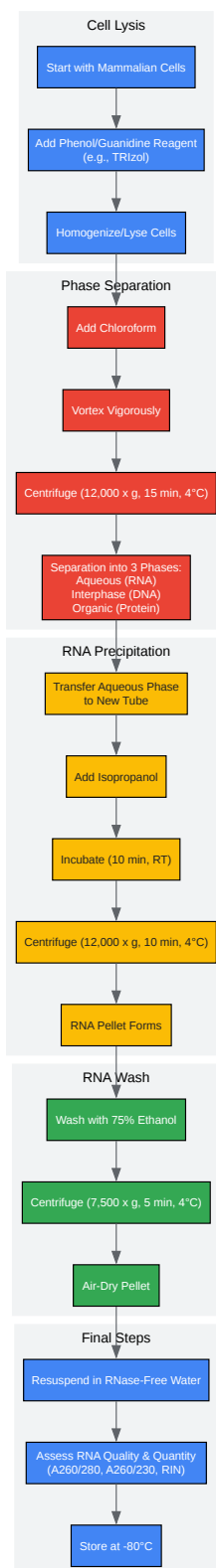
5. RNA Solubilization

- Resuspend the RNA pellet in 20-50 µL of RNase-free water or 0.5% SDS solution.
- Pipette up and down gently to dissolve the RNA.
- Incubate at 55-60°C for 10-15 minutes to aid in solubilization.[\[10\]](#)
- Store the RNA at -80°C.

Mandatory Visualizations

Experimental Workflow Diagram

Phenol-Based RNA Isolation Workflow

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Caption: Workflow for **phenol**-based RNA isolation from mammalian cells.

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